(R)-2-Amino-2-cyclopentylacetic acid
Overview
Description
®-2-Amino-2-cyclopentylacetic acid is a chiral amino acid derivative characterized by a cyclopentyl group attached to the alpha carbon
Mechanism of Action
Target of Action
®-2-Amino-2-cyclopentylacetic acid, also known as D-Cyclopentylglycine, is a derivative of the amino acid glycine The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
It has been found to modulate the activity of certain neurotransmitter receptors
Result of Action
It has been suggested that it may have potential therapeutic benefits due to its ability to modulate the activity of certain neurotransmitter receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-cyclopentylacetic acid typically involves the following steps:
Cyclopentylation: Introduction of the cyclopentyl group to the alpha carbon.
Amination: Introduction of the amino group to the alpha carbon.
Industrial Production Methods: Industrial production often employs catalytic hydrogenation and chiral resolution techniques to ensure the desired enantiomer is obtained with high purity. The use of Grignard reagents and subsequent hydrolysis is also common in large-scale production .
Types of Reactions:
Oxidation: ®-2-Amino-2-cyclopentylacetic acid can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives .
Scientific Research Applications
®-2-Amino-2-cyclopentylacetic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its role in enzyme inhibition and protein interactions.
Medicine: Potential therapeutic agent due to its unique structural properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals .
Comparison with Similar Compounds
Cyclopentylglycine: Similar structure but lacks the amino group.
Cyclopentylalanine: Contains an additional methyl group compared to ®-2-Amino-2-cyclopentylacetic acid.
Uniqueness: ®-2-Amino-2-cyclopentylacetic acid is unique due to its specific chiral configuration and the presence of both cyclopentyl and amino groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
(2R)-2-amino-2-cyclopentylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6(7(9)10)5-3-1-2-4-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPKRVHTESHFAA-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401292171 | |
Record name | (αR)-α-Aminocyclopentaneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401292171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2521-86-0 | |
Record name | (αR)-α-Aminocyclopentaneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2521-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αR)-α-Aminocyclopentaneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401292171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2521-86-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.